

# Assessing the Cross-Resistance Profile of Fenbuconazole-Resistant Mutants: A Comparative Guide

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Compound of Interest		
Compound Name:	Fenbuconazole	
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The emergence of resistance to fungicides is a critical challenge in both agriculture and clinical settings. **Fenbuconazole**, a demethylation inhibitor (DMI) fungicide, targets the C14-demethylase enzyme encoded by the CYP51 gene (also known as ERG11 in yeasts), which is essential for ergosterol biosynthesis in fungi. Resistance to **fenbuconazole** and other DMIs is primarily associated with point mutations in the CYP51 gene, leading to reduced fungicide binding affinity or overexpression of the target enzyme. Understanding the cross-resistance profile of **fenbuconazole**-resistant mutants is crucial for developing effective and sustainable disease management strategies. This guide provides a comparative analysis of the cross-resistance patterns observed in **fenbuconazole**-resistant fungal mutants, supported by experimental data and detailed methodologies.

# Mechanisms of Fenbuconazole Resistance and Cross-Resistance

The primary mechanism of resistance to **fenbuconazole** and other DMI fungicides involves alterations in the target enzyme, C14-demethylase. This can occur through several mechanisms:

 Point mutations in the CYP51 gene: Single nucleotide polymorphisms can lead to amino acid substitutions in the enzyme, reducing its affinity for DMI fungicides.[1]



- Overexpression of the CYP51 gene: Increased production of the target enzyme can overcome the inhibitory effect of the fungicide.
- Increased efflux pump activity: Fungal cells can actively pump fungicides out, reducing their intracellular concentration. The two main types of efflux pumps involved are from the ATPbinding cassette (ABC) and the Major Facilitator Superfamily (MFS) superfamilies.[1]

Due to the shared mode of action among DMI fungicides, there is a high likelihood of cross-resistance. [2] A mutation that confers resistance to **fenbuconazole** is likely to confer resistance to other DMIs, although the level of resistance can vary.

## **Quantitative Assessment of Cross-Resistance**

The following tables summarize the 50% effective concentration (EC50) values of various fungicides against **fenbuconazole**-sensitive (wild-type) and **fenbuconazole**-resistant fungal isolates. A higher EC50 value indicates lower sensitivity (higher resistance) to the fungicide.

Table 1: Cross-Resistance Profile of DMI-Resistant Monilinia fructicola Isolates

Fungicide	Chemical Class	Wild-Type Isolates Mean EC50 (µg/ml)	G461S Mutant Isolates Mean EC50 (µg/ml)	Resistance Factor (RF)¹
Myclobutanil	DMI	1.13	8.443	7.47
Propiconazole	DMI	0.026	0.236	9.08
Tebuconazole	DMI	0.096	1.482	15.44
Prothioconazole	DMI	0.002	0.115	57.5

<sup>1</sup>Resistance Factor (RF) is calculated as the mean EC50 of the resistant population divided by the mean EC50 of the sensitive population. Data sourced from a study on Brazilian Monilinia fructicola isolates.[2]

Table 2: In Vitro Inhibitory Activity of Various Fungicides against Monilinia fructicola



Fungicide	Chemical Class	EC50 (mg/L) for Mycelial Growth
Fenbuconazole	DMI	0.0531
Prochloraz	DMI	0.0184
Tebuconazole	DMI	Not specified in this table
Difenoconazole	DMI	Not specified in this table
Carbendazim	Benzimidazole	Not specified in this table
Iprodione	Dicarboximide	Not specified in this table
Procymidone	Dicarboximide	Not specified in this table
Azoxystrobin	Strobilurin (QoI)	25.5326
Pyraclostrobin	Strobilurin (QoI)	17.5010
Fludioxonil	Phenylpyrrole	0.0814
Mancozeb	Dithiocarbamate	61.5305
Chlorothalonil	Chloronitrile	29.7321

Note: This table provides a general sensitivity profile of M. fructicola to a range of fungicides and is not a direct cross-resistance study on **fenbuconazole**-resistant mutants. However, it provides context for the relative efficacy of different chemical classes.

# **Experimental Protocols Determination of EC50 Values by Agar Dilution Method**

This method is a standard procedure for assessing the in vitro sensitivity of fungi to fungicides.

- 1. Preparation of Fungal Isolates:
- Isolates are grown on a suitable solid medium, such as potato dextrose agar (PDA), for a specified period to obtain actively growing cultures.
- 2. Preparation of Fungicide Stock Solutions:



- A stock solution of each fungicide is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) at a high concentration.
- 3. Preparation of Fungicide-Amended Media:
- The fungicide stock solution is serially diluted and added to the molten agar medium to achieve a range of final concentrations. A control medium without any fungicide is also prepared.

#### 4. Inoculation:

 Mycelial plugs from the margin of an actively growing fungal colony are transferred to the center of the fungicide-amended and control plates.

#### 5. Incubation:

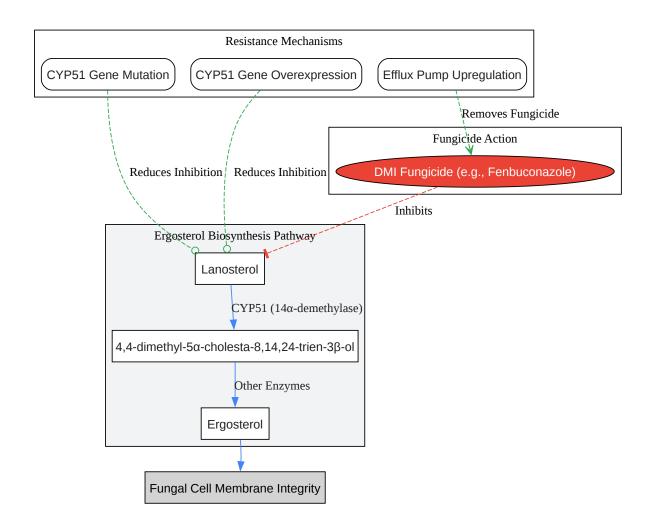
- The inoculated plates are incubated at an optimal temperature for fungal growth in the dark.
- 6. Data Collection and Analysis:
- The colony diameter is measured at regular intervals until the colony on the control plate reaches a certain size.
- The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.
- The EC50 value, the concentration of the fungicide that inhibits 50% of mycelial growth, is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

# Visualizing Experimental and Logical Relationships Experimental Workflow for Assessing Cross-Resistance









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## References

- 1. Mechanisms of Antifungal Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
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